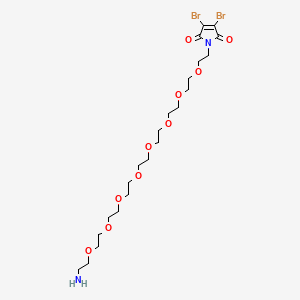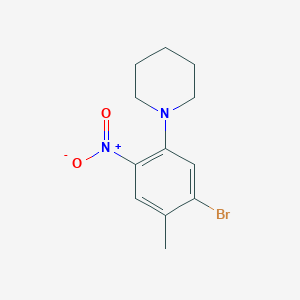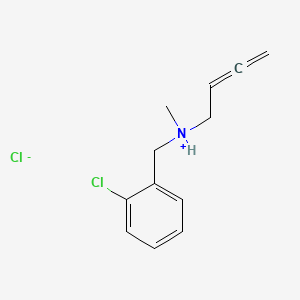
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the alkylation of o-chloro-N-methylbenzylamine with 4-chloro-1,2-butadiene. The reaction is typically carried out in a mixture of N,N-dimethylformamide and water as the solvent. The reaction mixture is cooled to -30°C, and vinylacetylene is added under nitrogen pressure. The mixture is then heated to 70-98°C for 20 hours with shaking .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
N-2,3-Butadienyl-N-methylbenzylamine hydrochloride: Similar in structure but lacks the chlorine atom on the benzyl ring.
Pargyline: A well-known MAO inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .
Propiedades
Número CAS |
16719-34-9 |
|---|---|
Fórmula molecular |
C12H15Cl2N |
Peso molecular |
244.16 g/mol |
InChI |
InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H |
Clave InChI |
UETFIVDVPMGKPC-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
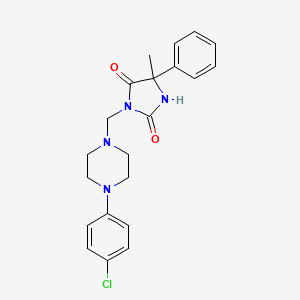
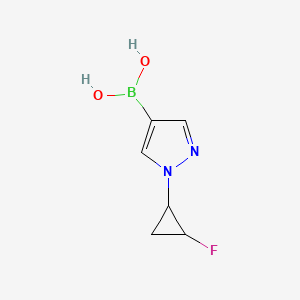
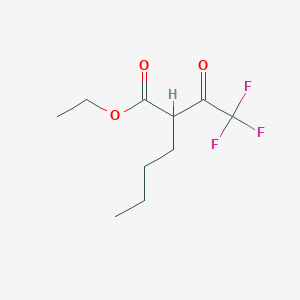
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
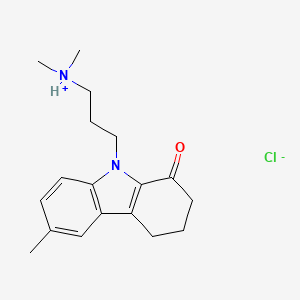
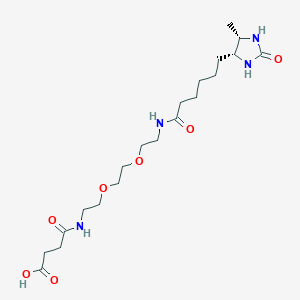
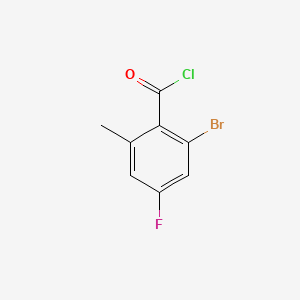
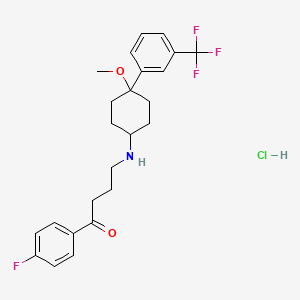
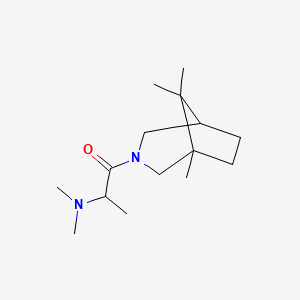
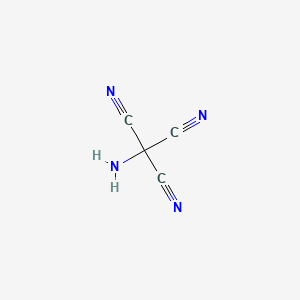
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
